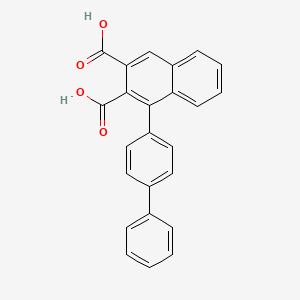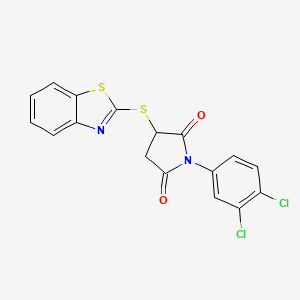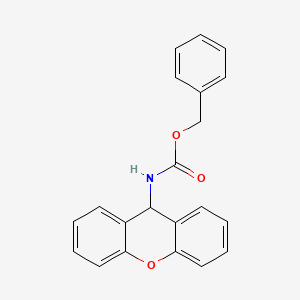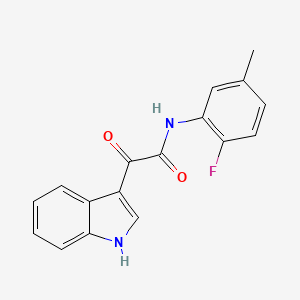
1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure. This compound features a naphthalene core substituted with a phenyl group and two carboxylic acid groups at the 2 and 3 positions. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This method uses 2-(bromomethyl)benzophenones and various dienophiles to form the naphthalene core. The reaction conditions often include heating and the presence of catalysts to facilitate the cyclization and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and purification to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions: 1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols.
科学的研究の応用
1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing biochemical pathways. The aromatic structure allows for π-π interactions, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
2,3-Naphthalenedicarboxylic acid: Shares the naphthalene core but lacks the phenyl substitution.
1,4-Naphthalenedicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
1-Phenyl-2,3-naphthalenedicarboxylic acid: Similar but with different substitution patterns.
Uniqueness: 1-(4-Phenylphenyl)naphthalene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
IUPAC Name |
1-(4-phenylphenyl)naphthalene-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O4/c25-23(26)20-14-18-8-4-5-9-19(18)21(22(20)24(27)28)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDVMKKEOBJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC4=CC=CC=C43)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4946331.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4946334.png)
![5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4946352.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4946362.png)

![2-(2,4-dioxo-1-imidazolidinyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4946380.png)
![5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4946388.png)
![2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine](/img/structure/B4946391.png)
![methyl 4-({[3-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4946395.png)
![3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4946419.png)



![6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B4946435.png)
